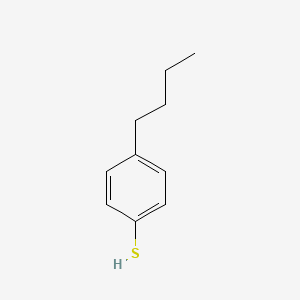

4-Butylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQZSZNJUBQKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373845 | |

| Record name | Benzenethiol, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-15-0 | |

| Record name | 4-Butylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4946-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-butylbenzenethiol physical properties

An In-depth Technical Guide to the Physical Properties of 4-tert-butylbenzenethiol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization. This guide provides a detailed overview of 4-tert-butylbenzenethiol (also known as 4-tert-butylthiophenol), a key organic intermediate in various industrial and research applications.

Molecular Identity and Structure

4-tert-butylbenzenethiol is an aromatic thiol compound characterized by a benzene ring substituted with both a thiol (-SH) group and a tert-butyl group at the para position.[1] This structure imparts specific reactivity and physical characteristics to the molecule.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

S [label="SH"];

Ct [label="C"];

CH3_1 [label="CH₃"];

CH3_2 [label="CH₃"];

CH3_3 [label="CH₃"];

// Benzene ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent bonds

C1 -- S [len=1.5];

C4 -- Ct [len=1.5];

Ct -- CH3_1;

Ct -- CH3_2;

Ct -- CH3_3;

// Positioning nodes using 'pos' attribute

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

S [pos="0,3.0!"];

Ct [pos="0,-3.0!"];

CH3_1 [pos="-1.3,-4.0!"];

CH3_2 [pos="0,-4.5!"];

CH3_3 [pos="1.3,-4.0!"];

}

Caption: General workflow for the synthesis of 4-tert-butylbenzenethiol.

Safety, Handling, and Storage

Due to its reactivity and potential hazards, proper handling of 4-tert-butylbenzenethiol is crucial. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[2][3] The compound is also noted for its powerful and unpleasant smell ("stench").[4]

Table 3: GHS Hazard and Precautionary Information

| Classification | Statement |

| --- | --- |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[5][4] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is mandatory.[5][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for at least 15 minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation or other symptoms persist.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[1] The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][2]

References

-

4-tert-butylbenzenethiol - ChemBK. (n.d.). Retrieved from [Link]

- EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same - Google Patents. (n.d.).

-

4-tert-butylbenzenethiol - Stenutz. (n.d.). Retrieved from [Link]

-

4-Tert-Butylbenzenethiol | C10H14S | CID 75454 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 4-(tert-butyl)thiophenol - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-tert-butylbenzenethiol: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylbenzenethiol, also known as 4-tert-butylthiophenol, is an organosulfur compound with the chemical formula C10H14S.[1][2] It is a substituted aromatic thiol characterized by a benzene ring functionalized with both a thiol (-SH) group and a bulky tert-butyl group at the para position.[3] This unique structure imparts specific chemical properties that make it a valuable intermediate in various industrial and research applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed analytical methodologies for its characterization and quantification.

Physicochemical Properties and Safety

4-tert-butylbenzenethiol is a colorless to light yellow liquid with a characteristic strong, unpleasant odor, often described as a stench.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2396-68-1 | [1][2] |

| Molecular Formula | C10H14S | [1][2] |

| Molecular Weight | 166.28 g/mol | |

| Density | 0.964 g/mL at 25 °C | [1] |

| Boiling Point | 238 °C | [1] |

| Melting Point | -11 °C | |

| Refractive Index (n20/D) | 1.5480 | [1] |

| Solubility | Insoluble in water | [1] |

Safety and Handling: 4-tert-butylbenzenethiol is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Store in a cool, dry place away from oxidizing agents.

Synthesis of 4-tert-butylbenzenethiol

Several synthetic routes to 4-tert-butylbenzenethiol have been reported. One common laboratory-scale synthesis involves the Friedel-Crafts alkylation of thiophenol with isobutylene in the presence of a Lewis acid catalyst.

An alternative approach involves the reduction of 4-tert-butylbenzenesulfonyl chloride. For instance, reacting 4-tert-butylbenzenesulfonyl chloride with a reducing agent like triphenylphosphine and sodium sulfide in the presence of iron and chlorosulfonic acid can produce 4-tert-butylbenzenethiol in high yield.[4]

Another documented method involves heating a mixture of tert-butyl 4-(tert-butyl)phenyl sulfide, thiophenol, and a boron trifluoride-phosphoric acid complex.[4]

Structural Elucidation and Analytical Techniques

Accurate characterization of 4-tert-butylbenzenethiol is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-tert-butylbenzenethiol.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-tert-butylbenzenethiol is expected to show three distinct signals:

-

A singlet in the region of 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A singlet for the thiol proton (-SH) typically appearing between 3.0 and 4.0 ppm . The exact chemical shift can vary depending on the solvent and concentration.

-

Two doublets in the aromatic region, typically between 7.0 and 7.5 ppm , corresponding to the four protons on the benzene ring. The para-substitution pattern results in an AA'BB' spin system.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected signals are:

-

A signal around 31 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around 34 ppm for the quaternary carbon of the tert-butyl group.

-

Four signals in the aromatic region (approximately 125-145 ppm ) corresponding to the six carbons of the benzene ring. Due to symmetry, two of these signals will have higher intensity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in 4-tert-butylbenzenethiol. The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

S-H stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ . This is a key diagnostic peak for the thiol group.

-

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ .

-

C-H stretch (aliphatic): Strong absorption bands in the region of 2850-2970 cm⁻¹ due to the tert-butyl group.

-

C=C stretch (aromatic): Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ .

-

C-S stretch: This band is often weak and can be difficult to assign definitively, typically appearing in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of 4-tert-butylbenzenethiol, the molecular ion peak (M⁺) is expected at m/z 166 .

The fragmentation pattern is likely to involve the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a prominent peak at m/z 151 . Further fragmentation of the aromatic ring can also be observed.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 4-tert-butylbenzenethiol and for its quantification in various matrices.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of the volatile 4-tert-butylbenzenethiol. A typical GC analysis would involve:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

-

Injector: Split/splitless injector, with an injection temperature of around 250 °C.

-

Oven Program: A temperature program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Detector: A Flame Ionization Detector (FID) for routine analysis or a Mass Spectrometer (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. This is the preferred method for the unambiguous identification and quantification of 4-tert-butylbenzenethiol, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography can also be used for the analysis of 4-tert-butylbenzenethiol, particularly for non-volatile samples or when derivatization is employed.

-

Column: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. A gradient elution may be necessary for complex samples.

-

Detector: A UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm. A diode array detector (DAD) can provide spectral information for peak identification.

Applications in Research and Drug Development

4-tert-butylbenzenethiol serves as a versatile building block in organic synthesis and has several applications in industrial and research settings:

-

Antioxidants and Stabilizers: It is used as an intermediate in the production of antioxidants and stabilizers for polymers and other materials.[3]

-

Pharmaceutical and Agrochemical Synthesis: The thiol and aromatic functionalities make it a useful precursor for the synthesis of various pharmaceutical and agrochemical compounds.[3]

-

Nanomaterials: It has been used in the synthesis of metal nanoclusters, for example, in the formation of palladium nanoclusters by coordinating with Pd²⁺.[5]

-

Corrosion Inhibitors: Thiol compounds are known to have corrosion-inhibiting properties, and 4-tert-butylbenzenethiol and its derivatives can be explored for such applications.

Experimental Protocols

Sample Preparation for GC-MS Analysis

A general protocol for the analysis of 4-tert-butylbenzenethiol in an organic matrix:

-

Sample Dilution: Accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the linear range of the instrument.

-

Internal Standard: Add a known amount of an internal standard (e.g., a similar aromatic compound not present in the sample) to correct for variations in injection volume and instrument response.

-

Vortex and Filter: Vortex the solution to ensure homogeneity and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.

Proposed GC-MS Method

-

Instrument: Agilent 7890B GC coupled with a 5977B MS Detector.

-

Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

-

Inlet: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

MS Source: 230 °C.

-

MS Quadrupole: 150 °C.

-

Scan Range: m/z 40-400.

Visualization of Analytical Workflow

Sources

Synthesis and purification of 4-tert-butylbenzenethiol

An In-Depth Technical Guide to the Synthesis and Purification of 4-tert-butylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylbenzenethiol is a pivotal organosulfur compound utilized as a building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] Its unique structure, featuring a sterically bulky tert-butyl group, imparts specific properties to its derivatives, making its efficient and high-purity synthesis a topic of significant interest. This guide provides a comprehensive overview of the principal synthetic methodologies for 4-tert-butylbenzenethiol, offering a critical comparison of their advantages and limitations. Detailed, field-proven protocols for each major route are presented, emphasizing the causal relationships between procedural steps and outcomes. Furthermore, this document outlines rigorous purification and analytical validation techniques essential for ensuring the high quality required for research and development applications.

Introduction: The Strategic Importance of 4-tert-butylbenzenethiol

Aryl thiols (thiophenols) are a class of compounds distinguished by a sulfhydryl (-SH) group attached to an aromatic ring.[3] They are the sulfur analogs of phenols and exhibit distinct reactivity, particularly as potent nucleophiles and ligands for metal catalysts.[3] The introduction of a tert-butyl group at the para-position, as in 4-tert-butylbenzenethiol (also known as 4-tert-butylthiophenol), significantly influences the molecule's electronic and steric properties. This substituent enhances lipophilicity and can direct the regioselectivity of subsequent reactions, making it a valuable synthon in complex molecular architectures.

The primary challenge in handling thiols is their propensity for oxidation to disulfides, which necessitates careful control of atmospheric conditions during synthesis and purification.[4] The choice of synthetic strategy is therefore a critical decision, balancing factors such as starting material availability, reaction scalability, functional group tolerance, and overall yield.

Physicochemical Properties

A thorough understanding of the physical properties of the target compound is fundamental to designing effective synthesis and purification protocols.

| Property | Value | Source(s) |

| CAS Number | 2396-68-1 | |

| Molecular Formula | C₁₀H₁₄S | |

| Molecular Weight | 166.28 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 238 °C (lit.) at 760 mmHg; 58-60 °C at 1.0 mmHg | [5] |

| Density | 0.964 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5480 (lit.) | |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

Comparative Analysis of Synthetic Strategies

Several robust methods exist for the synthesis of aryl thiols. The selection of a particular route depends on a strategic assessment of starting material cost, required equipment, and desired purity. The following diagram and discussion compare the most viable pathways to 4-tert-butylbenzenethiol.

Caption: Workflow for the reduction of 4-tert-butylbenzenesulfonyl chloride.

Step-by-Step Methodology:

-

Reactor Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge 60.0 g of 4-tert-butylbenzenesulfonyl chloride, 250 mL of water, and 150 mL of chlorosulfonic acid. [7]2. Addition of Reagents: To the stirred mixture, cautiously add 1.3 g of triphenylphosphine, 5.7 g of iron powder, and 34 g of sodium sulfide. [7]3. Reaction: Heat the reaction mixture to 200 °C and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Allow the layers to settle and separate the aqueous layer. Adjust the pH of the aqueous layer to 1.0 with concentrated HCl. Extract the acidified aqueous phase with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 4-tert-butylbenzenethiol. [7]A yield of approximately 93.7% has been reported for this method. [7]

Protocol 3.2: Synthesis via Newman-Kwart Rearrangement

This protocol follows the general two-step procedure, starting from 4-tert-butylphenol. [8] Step-by-Step Methodology:

Part A: Synthesis of O-(4-tert-butylphenyl) dimethylthiocarbamate

-

Deprotonation: In a flask equipped with a stirrer and nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent like DMF. Cool the solution in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

-

Thiocarbamoylation: Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization from a solvent like hexanes or ethanol/water.

Part B: Rearrangement and Hydrolysis

-

Thermal Rearrangement: Place the purified O-(4-tert-butylphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions. Heat the compound neat (or in a high-boiling solvent like diphenyl ether) to ~250-280 °C. [8]The reaction progress can be monitored by TLC.

-

Hydrolysis: Cool the resulting S-(4-tert-butylphenyl) dimethylthiocarbamate. Add a solution of 10% aqueous NaOH or methanolic KOH. [9]Reflux the mixture until the hydrolysis is complete (typically 2-4 hours, monitored by TLC).

-

Work-up and Purification: Cool the mixture and acidify with cold 2M HCl. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude thiol by vacuum distillation.

Purification and Quality Control

Regardless of the synthetic route, purification by vacuum distillation is the most effective method for obtaining high-purity 4-tert-butylbenzenethiol, as it is a liquid at room temperature. [10][11]

Protocol for Vacuum Distillation

-

Principle: Vacuum distillation lowers the boiling point of liquids, allowing for distillation at lower temperatures and preventing thermal decomposition of the compound. [10]* Apparatus: A short-path distillation apparatus is recommended to minimize product loss. A vacuum pump, a cold trap, and a pressure gauge (manometer) are essential. Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum. [12]* Procedure:

-

Charge the crude 4-tert-butylbenzenethiol into a dry round-bottom flask with a stir bar.

-

Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

-

Begin stirring and slowly apply the vacuum. Outgassing of dissolved volatiles may occur.

-

Once a stable vacuum is achieved (e.g., ~1.0 mmHg), begin gentle heating with a heating mantle.

-

Collect the fraction boiling at the expected temperature (58-60 °C at 1.0 mmHg). [5]Discard any initial low-boiling forerun.

-

Stop the distillation before the flask runs dry to prevent the formation of non-volatile, potentially unstable residues.

-

Cool the system to room temperature before slowly re-introducing air.

-

Quality Control and Analytical Validation

Confirming the identity and purity of the final product is a critical, self-validating step.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for assessing purity. A single major peak should be observed. MS provides confirmation of the molecular weight (M.W. 166.28). [13][14] * Expected Outcome: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 166, along with characteristic fragmentation patterns. Purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.

-

¹H NMR (in CDCl₃): Expected chemical shifts include a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the thiol proton (~3.4 ppm), and two doublets in the aromatic region (~7.2-7.3 ppm) characteristic of a 1,4-disubstituted benzene ring. [15] * ¹³C NMR (in CDCl₃): Key signals are expected for the methyl carbons, the quaternary carbon of the tert-butyl group, and the four distinct aromatic carbons. [15]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups.

-

Expected Outcome: A characteristic S-H stretching band should be visible in the region of 2550-2600 cm⁻¹.

-

Safety and Handling

4-tert-butylbenzenethiol and the reagents used in its synthesis require careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. * Hazards of 4-tert-butylbenzenethiol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation and may cause respiratory irritation. * Ventilation: All operations should be conducted in a well-ventilated fume hood due to the potent and unpleasant odor of thiols and the hazardous nature of many reagents.

-

Reagent Hazards:

-

Sulfuric and Chlorosulfonic Acids: Highly corrosive.

-

Sodium Hydride: Flammable solid, reacts violently with water.

-

Grignard Reagents: Pyrophoric and react violently with water.

-

High Temperatures: The Newman-Kwart rearrangement involves very high temperatures, posing a burn risk and requiring careful control.

-

Conclusion

The synthesis of 4-tert-butylbenzenethiol can be successfully achieved through several distinct pathways, each with its own strategic advantages. The reduction of 4-tert-butylbenzenesulfonyl chloride offers a high-yield, scalable, and robust method. The Newman-Kwart rearrangement provides an excellent alternative starting from inexpensive phenols with broad functional group compatibility. The Grignard route offers a direct conversion from an aryl halide but demands rigorous control over reaction conditions to prevent byproduct formation. For all methods, purification by vacuum distillation is paramount, and the final product's identity and purity must be rigorously confirmed by standard analytical techniques such as GC-MS and NMR. By understanding the causality behind the experimental choices for each route, researchers can select and execute the optimal synthesis and purification strategy to obtain high-quality 4-tert-butylbenzenethiol for their specific application.

References

-

Organic Syntheses. (n.d.). Thiophenol. Organic Syntheses Procedure. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]

-

DropChem. (2020, November 22). 4-tert-ブチルベンゼンチオール. DropChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

- Google Patents. (n.d.). EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same.

-

Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016, May 9). Newman-Kwart Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-tert-Butylthiophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, October 16). Can thiols be created using a Grignard reagent?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(tert-butyl)thiophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-tert-butylbenzenesulfonic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022, April 8). Vacuum Distillation. Retrieved from [Link]

-

ATB. (n.d.). Tert-Butylthiol | C4H10S | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-Butylbenzenethiol. Retrieved from [Link]

- Google Patents. (n.d.). US6476248B1 - Hydroxythiol grignard reaction synthesis.

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Catalytic synthesis of t-BAMBP and its purification through distillation. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Growing single crystals using thermal recrystallization. Retrieved from [Link]

-

Srini Chem. (n.d.). CAS No: 2396-68-1 Manufacturers in Hyderabad, India. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Preferential Crystallization of tert-Butyl-calixa[4]rene Chlorobenzene Solvate from a Solvent Mixture. Retrieved from [Link]

Sources

- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. prepchem.com [prepchem.com]

- 6. dakenchem.com [dakenchem.com]

- 7. 4-TERT-BUTYLTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 9. Newman-Kwart Rearrangement [organic-chemistry.org]

- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-tert-ブチルベンゼンチオール [dropchem.com]

A Comprehensive Spectroscopic Analysis of 4-tert-butylbenzenethiol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Chemical Identity of 4-tert-butylbenzenethiol

4-tert-butylbenzenethiol, with the chemical formula C₁₀H₁₄S, is an organosulfur compound characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group in the para position.[1][2][3] Its molecular weight is 166.28 g/mol .[1][2][3] The unique structural features of TBBT, particularly the bulky tert-butyl group and the reactive thiol moiety, make it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Accurate and unambiguous structural confirmation is paramount in these applications, necessitating a multi-faceted spectroscopic approach. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a definitive analytical profile of TBBT.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the 4-tert-butylbenzenethiol molecule. All NMR data presented was acquired in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-tert-butylbenzenethiol provides a clear and interpretable map of the proton environments within the molecule. The spectrum is characterized by three distinct signals, each corresponding to a unique set of protons.

Table 1: ¹H NMR Spectroscopic Data for 4-tert-butylbenzenethiol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | Doublet (d) | 2H | Ar-H (ortho to -SH) |

| 7.25 | Doublet (d) | 2H | Ar-H (ortho to -C(CH₃)₃) |

| 3.44 | Singlet (s) | 1H | SH |

| 1.29 | Singlet (s) | 9H | -C(CH ₃)₃ |

Interpretation of the ¹H NMR Spectrum:

The causality behind these assignments lies in the electronic environment of the protons. The aromatic region of the spectrum displays two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating thiol group are slightly shielded relative to those ortho to the tert-butyl group, though in this case the signals are very close and appear as a complex multiplet around 7.25-7.29 ppm. A key diagnostic signal is the singlet at 3.44 ppm, which is attributed to the thiol proton. Its chemical shift can be variable and is influenced by concentration and solvent. The most prominent signal in the spectrum is the singlet at 1.29 ppm, integrating to nine protons, which is the classic signature of a tert-butyl group. The singlet nature of this peak arises from the absence of adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms in 4-tert-butylbenzenethiol.

Table 2: ¹³C NMR Spectroscopic Data for 4-tert-butylbenzenethiol

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | C -S |

| 135.2 | C -C(CH₃)₃ |

| 128.8 | Ar-C H (ortho to -SH) |

| 126.1 | Ar-C H (ortho to -C(CH₃)₃) |

| 34.5 | -C (CH₃)₃ |

| 31.3 | -C(C H₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

The six distinct signals in the ¹³C NMR spectrum correspond to the six chemically non-equivalent carbon atoms in the molecule. The quaternary carbon attached to the sulfur atom (C-S) is observed at 149.0 ppm. The other aromatic quaternary carbon, bonded to the tert-butyl group, appears at 135.2 ppm. The two sets of aromatic CH carbons are found at 128.8 ppm and 126.1 ppm. The aliphatic region contains the signals for the quaternary carbon of the tert-butyl group at 34.5 ppm and the three equivalent methyl carbons at 31.3 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 4-tert-butylbenzenethiol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | C-H stretching (aromatic and aliphatic) |

| ~2550 | Weak | S-H stretching |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1365 | Medium | C-H bending (tert-butyl) |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Interpretation of the IR Spectrum:

The IR spectrum of 4-tert-butylbenzenethiol provides clear evidence for its key functional groups. The broad band in the 3000-2800 cm⁻¹ region corresponds to the C-H stretching vibrations of both the aromatic ring and the tert-butyl group. A crucial, albeit weak, absorption band is expected around 2550 cm⁻¹ for the S-H stretch of the thiol group. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The characteristic C-H bending vibration for the tert-butyl group is observed around 1365 cm⁻¹. Finally, the strong absorption at approximately 820 cm⁻¹ is a hallmark of the out-of-plane C-H bending for a para-disubstituted benzene ring, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule.

Table 4: Mass Spectrometry Data for 4-tert-butylbenzenethiol

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - SH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation of the Mass Spectrum:

The mass spectrum of 4-tert-butylbenzenethiol shows a prominent molecular ion peak [M]⁺ at an m/z of 166, which confirms the molecular weight of the compound. A significant fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a strong peak at m/z 151. The loss of the thiol radical (•SH) gives rise to a peak at m/z 133. Another notable fragmentation is the formation of the tropylium ion at m/z 91, a common fragment for alkyl-substituted benzene rings. The base peak in the spectrum is often the tert-butyl cation at m/z 57, formed by the cleavage of the bond between the aromatic ring and the tert-butyl group.

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-tert-butylbenzenethiol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizing Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a key fragmentation pathway.

Caption: Molecular structure of 4-tert-butylbenzenethiol.

Caption: Key fragmentation pathways of 4-tert-butylbenzenethiol in Mass Spectrometry.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the spectroscopic data for 4-tert-butylbenzenethiol, covering ¹H NMR, ¹³C NMR, IR, and MS. By not only presenting the data but also offering detailed interpretations and experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of this important chemical intermediate.

References

-

DropChem. 4-tert-butylbenzenethiol. Available at: [Link]

-

ChemBK. 4-tert-butylbenzenethiol. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 10681. Available at: [Link]

Sources

Introduction: Understanding the Role of 4-tert-butylbenzenethiol in Modern Research

An In-Depth Technical Guide to the Solubility of 4-tert-butylbenzenethiol in Organic Solvents

4-tert-butylbenzenethiol, also known as 4-tert-butylthiophenol, is an organosulfur compound with significant applications across various scientific disciplines.[1] Its molecular structure, featuring a bulky, nonpolar tert-butyl group, an aromatic phenyl ring, and a reactive thiol (-SH) group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymer stabilizers, and fragrances.[1][2] In drug development and process chemistry, understanding the solubility of a compound is paramount. Solubility dictates the choice of reaction solvents, purification methods like crystallization, and the formulation of final products. This guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylbenzenethiol, grounded in theoretical principles and coupled with a field-proven, self-validating experimental protocol for its quantitative determination.

Physicochemical Properties of 4-tert-butylbenzenethiol

A thorough understanding of a compound's physical properties is the foundation for predicting its solubility behavior. 4-tert-butylbenzenethiol is a colorless to light yellow liquid at room temperature, characterized by a strong, stench-like odor typical of thiols.[3][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄S | [5] |

| Molecular Weight | 166.28 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 0.964 g/mL at 25 °C | [6] |

| Melting Point | -11 °C | [3][6] |

| Boiling Point | 238 °C | [6] |

| Refractive Index (n20/D) | 1.5480 | [6] |

| pKa | 6.76 ± 0.10 (Predicted) | [3][6] |

Part 1: Theoretical Framework and Qualitative Solubility

The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle.[7] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

The structure of 4-tert-butylbenzenethiol presents a mixed character:

-

Nonpolar Regions: The large tert-butyl group and the benzene ring are hydrophobic and favor interactions with nonpolar solvents via van der Waals forces.

-

Polar/Acidic Region: The thiol (-SH) group is weakly polar and can act as a weak hydrogen bond donor. It is also weakly acidic, allowing it to deprotonate in the presence of a strong base.

Qualitative Solubility Profile

Based on its structure, 4-tert-butylbenzenethiol is predicted to have low solubility in highly polar solvents like water and high solubility in organic solvents. Published data confirms this profile.

| Solvent | Solubility | Rationale | Source(s) |

| Water | Insoluble | The large hydrophobic (C₁₀) portion of the molecule dominates over the weakly polar thiol group. | [4][6] |

| Methanol, Ethanol | Soluble | These polar protic solvents can interact with the thiol group, while their alkyl chains interact with the nonpolar regions. | |

| Ether | Soluble | Diethyl ether is a good solvent for moderately polar to nonpolar compounds. | [1] |

| Hexane | Expected to be Soluble | As a nonpolar solvent, hexane should readily dissolve the compound due to its large nonpolar character. | [7] |

| Aqueous NaOH (5%) | Expected to be Soluble | As a weak acid, the thiol proton can be removed by a strong base, forming a water-soluble sodium thiolate salt.[8] |

Part 2: A Self-Validating Protocol for Quantitative Solubility Determination

While qualitative data is useful, quantitative solubility values (e.g., in mg/mL or mol/L) are essential for process development and formulation. The "shake-flask" method is the gold-standard for determining equilibrium solubility and is highly trustworthy when executed with proper controls.[9] This protocol details the workflow for determining the solubility of 4-tert-butylbenzenethiol in an organic solvent of choice (e.g., acetonitrile) using UV-Vis spectroscopy for quantification.

Causality in Experimental Design

-

Why Shake-Flask? This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility, unlike kinetic methods which can sometimes overestimate it.[9]

-

Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

-

Why UV-Vis Spectroscopy? 4-tert-butylbenzenethiol contains a benzene ring, a strong chromophore, making it ideal for UV-Vis analysis. This method is rapid, accessible, and accurate when a proper calibration curve is used.[10][11] HPLC can be used as a more sensitive alternative if needed.[10]

-

Why a Calibration Curve? A standard curve directly relates absorbance to concentration, which is the cornerstone of a self-validating quantitative analysis. It corrects for instrument variability and ensures the measurements fall within the linear dynamic range of the detector.

Experimental Workflow Diagram

Sources

- 1. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. www1.udel.edu [www1.udel.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Electrochemical Properties of 4-tert-butylbenzenethiol

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 4-tert-butylbenzenethiol. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core electrochemical characteristics of this organosulfur compound. The guide explores its synthesis, voltammetric behavior, the formation and properties of its self-assembled monolayers (SAMs), and its applications, particularly in corrosion inhibition and molecular electronics. By synthesizing fundamental principles with data from analogous compounds, this guide aims to provide a robust understanding of 4-tert-butylbenzenethiol's electrochemical landscape, highlighting its potential in various advanced applications.

Introduction: The Significance of 4-tert-butylbenzenethiol

4-tert-butylbenzenethiol, also known as 4-tert-butylthiophenol, is an aromatic thiol compound with the chemical formula (CH₃)₃CC₆H₄SH.[1] The presence of a bulky tert-butyl group on the benzene ring and a reactive thiol (-SH) group imparts unique physicochemical properties that make it a molecule of significant interest in various scientific and industrial domains.[2][3] The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[4] This characteristic is fundamental to its application in surface modification, molecular electronics, and sensor technology.

The tert-butyl group, being sterically hindering and electron-donating, influences the packing density and electronic properties of the SAMs, which in turn affects the electron transfer kinetics at the electrode-monolayer interface. Understanding these electrochemical properties is crucial for designing and fabricating novel electronic devices and for developing effective corrosion inhibitors.

Table 1: Physicochemical Properties of 4-tert-butylbenzenethiol

| Property | Value | Reference |

| CAS Number | 2396-68-1 | [1] |

| Molecular Formula | C₁₀H₁₄S | [1] |

| Molecular Weight | 166.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 238 °C (lit.) | [5] |

| Density | 0.964 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.5480 (lit.) | [5] |

| pKa | 6.76 ± 0.10 (Predicted) | [5] |

Synthesis of 4-tert-butylbenzenethiol

A common and efficient method for the synthesis of 4-tert-butylbenzenethiol involves the Friedel-Crafts alkylation of thiophenol with isobutylene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong acid catalyst.

Experimental Protocol: Synthesis of 4-tert-butylbenzenethiol

Objective: To synthesize 4-tert-butylbenzenethiol from thiophenol and isobutylene.

Materials:

-

Thiophenol

-

Isobutylene

-

Boron trifluoride-phosphoric acid complex (catalyst)

-

Toluene

-

Magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a reaction vessel, combine thiophenol and the boron trifluoride-phosphoric acid complex.

-

Slowly introduce isobutylene to the stirred mixture at a controlled temperature, typically around 0°C.

-

After the addition is complete, continue stirring the mixture at a low temperature (0-10°C) for a designated period (e.g., two hours) to ensure complete reaction.

-

Following the reaction, the mixture is typically worked up by washing with water and extracting the organic product with a suitable solvent like toluene.

-

The organic layer is dried over an anhydrous salt such as magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 4-tert-butylbenzenethiol.

Caption: Workflow for the synthesis of 4-tert-butylbenzenethiol.

Electrochemical Behavior and Voltammetric Analysis

The thiol group (-SH) can be electrochemically oxidized. On a gold electrode, this process is often coupled with the formation of a gold-thiolate bond. The bulky tert-butyl group is expected to influence the redox potential due to its electron-donating inductive effect, which would make the oxidation slightly easier compared to unsubstituted benzenethiol.

Hypothetical Cyclic Voltammogram: A cyclic voltammogram of 4-tert-butylbenzenethiol on a gold electrode in a suitable electrolyte is expected to show an irreversible oxidation peak corresponding to the formation of a gold-thiolate species and potentially a disulfide. The exact peak potential would be dependent on the solvent, electrolyte, and scan rate.

Experimental Protocol: Cyclic Voltammetry of a Thiol SAM on Gold

Objective: To characterize the blocking properties of a 4-tert-butylbenzenethiol SAM on a gold electrode using a redox probe.

Materials:

-

Gold working electrode

-

Platinum counter electrode

-

Ag/AgCl reference electrode

-

4-tert-butylbenzenethiol

-

Ethanol (for SAM formation)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium chloride (KCl) supporting electrolyte

-

Deionized water

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the gold working electrode with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol.

-

SAM Formation: Immerse the cleaned gold electrode in a dilute (e.g., 1 mM) ethanolic solution of 4-tert-butylbenzenethiol for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.

-

Electrochemical Measurement:

-

Rinse the SAM-modified electrode with ethanol and then deionized water.

-

Place the modified electrode in an electrochemical cell containing an aqueous solution of K₃[Fe(CN)₆] and KCl.

-

Record the cyclic voltammogram by scanning the potential over a suitable range.

-

For comparison, record the cyclic voltammogram of a bare gold electrode under the same conditions.

-

The attenuation of the ferricyanide redox peaks for the SAM-modified electrode compared to the bare electrode provides a qualitative measure of the packing density and blocking ability of the 4-tert-butylbenzenethiol monolayer.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Trustworthy Factory Supply 4-tert-Butylthiophenol 2396-68-1 with Safe Shipping [orchid-chem.net]

- 4. Sci-Hub. Self-Assembled Monolayers on Gold of Thiols Incorporating Conjugated Terminal Groups / The Journal of Physical Chemistry B, 1998 [sci-hub.box]

- 5. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to the Theoretical Calculation of 4-tert-butylbenzenethiol Molecular Orbitals

Abstract

4-tert-butylbenzenethiol (4-TBBT) is a molecule of significant interest in materials science and nanotechnology, primarily for its role in forming self-assembled monolayers (SAMs) on metallic surfaces.[1][2] Understanding the electronic structure of 4-TBBT is paramount for predicting its behavior in molecular electronics, surface functionalization, and drug delivery systems.[3] This technical guide provides a comprehensive framework for the theoretical calculation of its molecular orbitals. We will delve into the principles of Density Functional Theory (DFT), detail a robust computational workflow, and provide insights into the interpretation of the resulting orbital data. This document is intended for researchers, computational chemists, and professionals in drug development seeking to apply theoretical calculations to understand and predict the properties of aromatic thiol-based systems.

Introduction: The Significance of 4-tert-butylbenzenethiol's Electronic Structure

4-tert-butylbenzenethiol, a derivative of benzenethiol, is characterized by a bulky tert-butyl group positioned para to the thiol functional group.[4][5] This structure offers a unique combination of properties: the thiol group provides a strong anchoring point to surfaces like gold, while the tert-butyl group introduces steric hindrance that can influence the packing and orientation of molecules in a monolayer.[2][6]

The behavior of 4-TBBT in these applications is fundamentally governed by its electronic structure, specifically its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy and spatial distribution of these orbitals determine the molecule's reactivity, its ability to donate or accept electrons, and its optical and electronic properties.[8] For instance, the HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation.[9] Therefore, accurate theoretical calculation of these orbitals is not merely an academic exercise but a predictive tool essential for rational molecular design.

Theoretical Foundations of Molecular Orbital Calculations

To accurately model the molecular orbitals of 4-TBBT, we turn to the tools of computational quantum chemistry. These methods allow us to solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of molecules.[10]

Principles of Molecular Orbital Theory

Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[11][12] These orbitals can be classified as:

-

Bonding Orbitals: Lower in energy than the constituent atomic orbitals, resulting from constructive interference. Electrons in these orbitals strengthen the chemical bond.

-

Antibonding Orbitals: Higher in energy, resulting from destructive interference. Electrons in these orbitals weaken the bond.[13]

The most crucial orbitals for understanding chemical reactivity are the frontier molecular orbitals :

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a key indicator of molecular stability and reactivity.[14] A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Introduction to Density Functional Theory (DFT)

For a molecule with the complexity of 4-TBBT, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency.[15] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach accounts for electron correlation—the interaction between electrons—at a significantly lower computational cost than traditional methods like Hartree-Fock.[16]

The Role of Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two key choices:

-

Exchange-Correlation Functional: This is an approximation used within DFT to describe the complex exchange and correlation energies of the electrons. For organic molecules like 4-TBBT, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective.[17] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, providing reliable results for geometries and energies.[18][19][20]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and flexibility of the basis set determine the accuracy of the calculation. A good starting point for molecules containing first and second-row elements is the 6-31G(d,p) (or 6-31G**) basis set. This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms and p-functions on hydrogens) to describe the non-spherical nature of electron density in molecules, which is crucial for capturing accurate bonding characteristics.[20][21]

The combination of B3LYP/6-31G(d,p) represents a robust and widely accepted level of theory for obtaining reliable molecular orbital information for medium-sized organic molecules.[18][22]

Computational Workflow: A Step-by-Step Protocol

The theoretical calculation of molecular orbitals follows a structured, multi-step process. This protocol is designed to be self-validating, with checks at each stage to ensure the reliability of the final results.

Caption: Computational workflow for molecular orbital analysis.

Experimental Protocols

Step 1: Molecular Structure Preparation

-

Construct the Molecule: Using a molecular editor such as Avogadro or GaussView, build the 3D structure of 4-tert-butylbenzenethiol.[23] Ensure correct atom types and initial bond lengths/angles.

-

Pre-optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. This step helps to remove any significant steric clashes before proceeding to the more computationally expensive quantum mechanical calculations.[23]

Step 2: Input File Generation

-

Define Calculation Parameters: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[8][10] This file specifies the calculation type, theoretical method, and basis set.

-

Example Gaussian Input for Geometry Optimization:

-

#p B3LYP/6-31G(d,p): Specifies the theoretical method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization.

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

-

Step 3: Executing the Calculation and Verification

-

Submit the Job: Run the calculation using the chosen software.

-

Confirm Convergence: After the optimization, check the output file to ensure the calculation has converged successfully.

-

Verify Minimum Energy: Analyze the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, and the structure must be further optimized.

Step 4: Post-Processing and Analysis

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final molecular orbital energies. This is often done with the same or a larger basis set for higher accuracy.

-

Data Extraction: From the output file of the single-point calculation, extract the energies of all molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).[24]

Analysis and Interpretation of Results

The output from a successful calculation provides a wealth of quantitative data that can be used to predict the chemical and physical properties of 4-TBBT.

Extracting Key Data

The primary data points of interest are the energies of the frontier molecular orbitals. These are typically given in units of Hartrees or electron volts (eV).

Table 1: Representative Theoretical Data for 4-tert-butylbenzenethiol

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical stability, electronic transition energy |

Note: These values are illustrative and will vary depending on the exact functional, basis set, and software used.

Visualizing Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides invaluable chemical insight. Software like Avogadro, GaussView, or Chemissian can be used to generate isosurface plots of these orbitals from the calculation output file.[23][24]

-

HOMO of 4-TBBT: Typically, the HOMO will show significant electron density localized on the benzene ring and the sulfur atom. This indicates that these are the primary sites for electrophilic attack and electron donation. The π-system of the aromatic ring is expected to contribute significantly.[25]

-

LUMO of 4-TBBT: The LUMO is often a π* antibonding orbital distributed over the aromatic ring. This represents the region where the molecule is most likely to accept an electron.

Sources

- 1. 4-tert-Butylbenzenethiol 97 2396-68-1 [sigmaaldrich.com]

- 2. srinichem.com [srinichem.com]

- 3. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 4-tert-butylbenzenethiol [stenutz.eu]

- 5. 4-Tert-Butylbenzenethiol | C10H14S | CID 75454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. fiveable.me [fiveable.me]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. 8.4 Molecular Orbital Theory – General Chemistry 3e: OER for Inclusive Learning [lmu.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. inpressco.com [inpressco.com]

- 21. reddit.com [reddit.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

- 24. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 25. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Health and Safety Guide to 4-tert-butylbenzenethiol for Laboratory Professionals

This guide provides an in-depth analysis of the health and safety considerations for 4-tert-butylbenzenethiol (CAS No. 2396-68-1), a compound frequently utilized in polymer chemistry and as an intermediate in the synthesis of antioxidants and specialty chemicals.[1] As researchers and drug development professionals, a foundational understanding of a reagent's properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the causality behind recommended safety protocols, grounding them in the specific chemical and toxicological properties of the substance.

Chemical and Physical Identity

4-tert-butylbenzenethiol, also known as 4-tert-butylthiophenol, is an organosulfur compound characterized by a benzene ring substituted with both a thiol (-SH) group and a tert-butyl group in the para position.[1] It typically presents as a colorless to light yellow liquid with a potent, characteristic stench associated with thiols.[1][2][3] Its physical properties are critical determinants of its behavior in a laboratory setting, influencing everything from storage conditions to spill response. For instance, its low water solubility and vapor pressure dictate its environmental mobility and inhalation risk, respectively.[2][3]

Table 1: Physical and Chemical Properties of 4-tert-butylbenzenethiol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2396-68-1 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄S | [3][5][6] |

| Molecular Weight | 166.28 g/mol | [4][5] |

| Appearance | Clear, colorless to light yellow liquid | [3][7] |

| Odor | Stench, mercaptan-like | [1][2] |

| Melting Point | -11 °C (12.2 °F) | [2][3][8] |

| Boiling Point | 238 °C (460.4 °F) | [2][3][8] |

| Density | 0.964 - 0.986 g/mL at 25 °C | [2][3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][4] |

| Water Solubility | Insoluble | [2][3][8] |

| Sensitivity | Air sensitive |[3][7][9] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-tert-butylbenzenethiol is classified as a hazardous substance.[2] The primary hazards are associated with its irritant properties. Understanding these classifications is the first step in developing a robust risk assessment. The irritation potential is why direct contact must be rigorously avoided through engineering controls and personal protective equipment.

Table 2: GHS Hazard Classification for 4-tert-butylbenzenethiol

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4][10] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2][4][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][4][10] |

| Signal Word | Warning |[2][4] |

Some suppliers also include warnings that the substance is harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).[7] This underscores the need for comprehensive protection. The stench, while an "other hazard," serves as a useful, albeit unpleasant, indicator of containment failure.[2]

The Hierarchy of Controls: A Risk Mitigation Framework

Effective laboratory safety is not merely about wearing gloves and goggles; it is a systematic process of risk reduction. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. This approach is fundamental to designing experiments that are inherently safer.

Caption: Hierarchy of Controls applied to 4-tert-butylbenzenethiol.

-

Expertise & Experience: The most robust safety protocols begin at the top of this pyramid. Before handling this chemical, a senior scientist should first ask: "Can we eliminate its use?" or "Can we substitute it with a less hazardous alternative?" For example, if the thiol is used as a capping agent, could a less volatile or less irritating thiol suffice?

-

Trustworthiness: Engineering controls, such as working within a certified chemical fume hood, are self-validating because they are designed to physically remove the hazard from the user's breathing zone, operating independently of human behavior. This is crucial for a compound that can cause respiratory irritation.[2]

-

Authoritative Grounding: Administrative controls, like establishing Standard Operating Procedures (SOPs), formalize safe practices. Personal Protective Equipment (PPE) is the last line of defense, essential for protecting against splashes and accidental contact, but it does not remove the hazard itself.

Standard Operating Procedures (SOPs)

Protocol for Safe Handling and Storage

-

Pre-Handling Assessment: Before use, review the Safety Data Sheet (SDS).[2] Ensure the chemical fume hood is certified and functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

-

Engineering Controls: All manipulations, including weighing, transferring, and reaction quenching, must be performed inside a chemical fume hood. This is non-negotiable due to the risk of respiratory irritation from vapors.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[2][10] Standard safety glasses are insufficient.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2][3] Always inspect gloves for tears or punctures before use. Contaminated clothing must be removed immediately and washed before reuse.[2]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[2] If there is a potential for exposure outside of a hood (e.g., large-scale work, spill), a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary.[4]

-

-

Handling: Avoid breathing vapors or mist.[2] Avoid contact with skin and eyes.[10] Use dispensing tools (e.g., pipette, syringe) to avoid pouring. Keep the container tightly closed when not in use.[2] The substance is air-sensitive; consider handling under an inert atmosphere (e.g., nitrogen or argon) for both safety and to preserve purity.[3][7]

-

Storage: Store in a well-ventilated, designated area for hazardous chemicals.[2] The container must be kept tightly closed.[2] Store locked up.[2] Incompatible materials include strong oxidizing agents.[2]

Protocol for Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area.[10]

-

Assess and Ventilate: If the spill is large or ventilation is poor, evacuate the entire lab and contact the institutional safety office. For a small, manageable spill inside a fume hood, ensure the sash is lowered and ventilation is running.

-

Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. For larger spills outside a hood, respiratory protection is required.

-

Contain and Absorb: Cover drains to prevent environmental release. Use a liquid-absorbent, inert material (e.g., Chemizorb®, vermiculite, or sand) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Collect and Clean: Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the affected area with soap and water.

-

Dispose: Dispose of the waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[2]

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical. The following workflow outlines the necessary steps.

Caption: Emergency response and first aid workflow for exposure.

-

Inhalation: Remove the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][11][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[2][12] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2] Persistent irritation requires immediate medical attention.[2]

-

Ingestion: Clean the mouth with water.[2] Never give anything by mouth to an unconscious person.[10] Get medical attention immediately.[2][12]

Toxicological Profile

The toxicological properties of 4-tert-butylbenzenethiol have not been fully investigated.[2] This lack of comprehensive data is a critical reason to treat the substance with a high degree of caution, applying the precautionary principle.

-

Acute Toxicity: While no definitive oral or dermal LD50 values are consistently reported for rats, some data sheets classify it as harmful if swallowed, inhaled, or in contact with skin.[7] One source reports an intravenous LD50 in mice of 100 mg/kg, suggesting significant toxicity via that route of exposure.[3]

-

Irritation: It is a confirmed skin and eye irritant, and may cause respiratory irritation, which forms the basis of its GHS classification.[2][3][4]

-